molecular formula C8H9Cl3Si B14392032 Benzyl(dichloro)(chloromethyl)silane CAS No. 90003-84-2

Benzyl(dichloro)(chloromethyl)silane

Katalognummer: B14392032
CAS-Nummer: 90003-84-2
Molekulargewicht: 239.6 g/mol
InChI-Schlüssel: LILJMRIGVNZLNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl(dichloro)(chloromethyl)silane is an organosilicon compound with the molecular formula C8H9Cl3Si It is characterized by the presence of a benzyl group attached to a silicon atom, which is further bonded to two chlorine atoms and one chloromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(dichloro)(chloromethyl)silane typically involves the reaction of benzyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl(dichloro)(chloromethyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can lead to the formation of silane derivatives with different substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed: The major products formed from these reactions include various substituted silanes, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Benzyl(dichloro)(chloromethyl)silane finds applications in several scientific research areas:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound can be employed in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.

Wirkmechanismus

The mechanism of action of Benzyl(dichloro)(chloromethyl)silane involves the interaction of its reactive sites with various molecular targets. The silicon atom, bonded to chlorine and chloromethyl groups, can undergo nucleophilic attack, leading to the formation of new bonds and the release of chloride ions. This reactivity is exploited in various chemical transformations and applications.

Vergleich Mit ähnlichen Verbindungen

    Benzyl chloride: Similar in structure but lacks the silicon atom.

    Chloromethylsilane: Contains a silicon atom bonded to a chloromethyl group but lacks the benzyl group.

    Dichloromethylsilane: Contains a silicon atom bonded to two chlorine atoms and a methyl group.

Uniqueness: Benzyl(dichloro)(chloromethyl)silane is unique due to the combination of a benzyl group and a silicon atom bonded to both chlorine and chloromethyl groups. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

90003-84-2

Molekularformel

C8H9Cl3Si

Molekulargewicht

239.6 g/mol

IUPAC-Name

benzyl-dichloro-(chloromethyl)silane

InChI

InChI=1S/C8H9Cl3Si/c9-7-12(10,11)6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI-Schlüssel

LILJMRIGVNZLNH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C[Si](CCl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.